

ACT-1004-1239 toxicity or adverse effects in mice

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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B15605341

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Technical Support Center: ACT-1004-1239

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **ACT-1004-1239** in murine experimental models. The following sections offer troubleshooting guidance and frequently asked questions based on publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is **ACT-1004-1239** and what is its mechanism of action?

ACT-1004-1239 is a potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.^{[1][2][3]} Its mechanism of action involves blocking the binding of the natural ligands CXCL11 and CXCL12 to CXCR7. This inhibition prevents the recruitment of β -arrestin to the receptor, a key step in its signaling cascade.^{[1][3]}

Q2: What is the expected pharmacodynamic effect of **ACT-1004-1239** in mice?

The primary and expected pharmacodynamic effect of **ACT-1004-1239** administration in mice is a dose-dependent increase in the plasma concentration of CXCL12.^{[1][4][5][6]} This is considered a biomarker of target engagement, indicating that the antagonist is effectively blocking the scavenging function of CXCR7, which normally internalizes and degrades CXCL12.

Q3: What are the reported doses of **ACT-1004-1239** used in mice?

In preclinical studies, **ACT-1004-1239** has been administered to mice at doses ranging from 1 to 100 mg/kg, typically via oral gavage twice daily (b.i.d.).[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#) Efficacy has been observed in models of multiple sclerosis and acute lung injury within this dose range.[\[2\]](#)[\[8\]](#)

Q4: What is the general safety profile of **ACT-1004-1239** in mice?

Based on available preclinical data, **ACT-1004-1239** is reported to be "well-tolerated" in mice at doses up to 100 mg/kg b.i.d.[\[4\]](#)[\[5\]](#) Published studies have primarily focused on efficacy and pharmacodynamics, and as such, detailed public reports on comprehensive toxicology assessments (e.g., clinical chemistry, hematology, histopathology) are limited. First-in-human studies also showed a favorable safety and tolerability profile.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Lack of CXCL12 increase in plasma	Insufficient dose or bioavailability issues.	- Ensure correct dosage and administration.- In rodents, ACT-1004-1239 is a high-clearance drug with low bioavailability, necessitating a twice-daily dosing regimen.[7]
Unexpected clinical signs (e.g., lethargy, weight loss)	While specific adverse effects in mice are not detailed in public literature, any unexpected clinical signs should be carefully monitored.	- Record and quantify all clinical observations.- Consider a dose-reduction experiment.- If severe, euthanize the animal and perform a necropsy to investigate potential organ toxicities.
Variability in experimental results	Differences in mouse strain, age, or sex.	- Standardize the animal model characteristics.- Note that in human studies, female subjects had higher exposure to ACT-1004-1239.[4][5] This may be a factor to consider in murine studies.

Quantitative Data Summary

The following table summarizes the dosing information for **ACT-1004-1239** from published murine studies.

Parameter	Value	Reference
Dose Range	1 - 100 mg/kg	[4][5]
Administration Route	Oral (p.o.), twice daily (b.i.d.)	[2][6]
Observed Effect	Dose-dependent increase in plasma CXCL12	[1][4][5]
Reported Toxicity	Generally well-tolerated	[4][5]

Experimental Protocols

Pharmacodynamic Assessment of **ACT-1004-1239** in Mice

This protocol describes the general procedure for evaluating the effect of **ACT-1004-1239** on plasma CXCL12 levels in mice, based on methodologies implied in the literature.

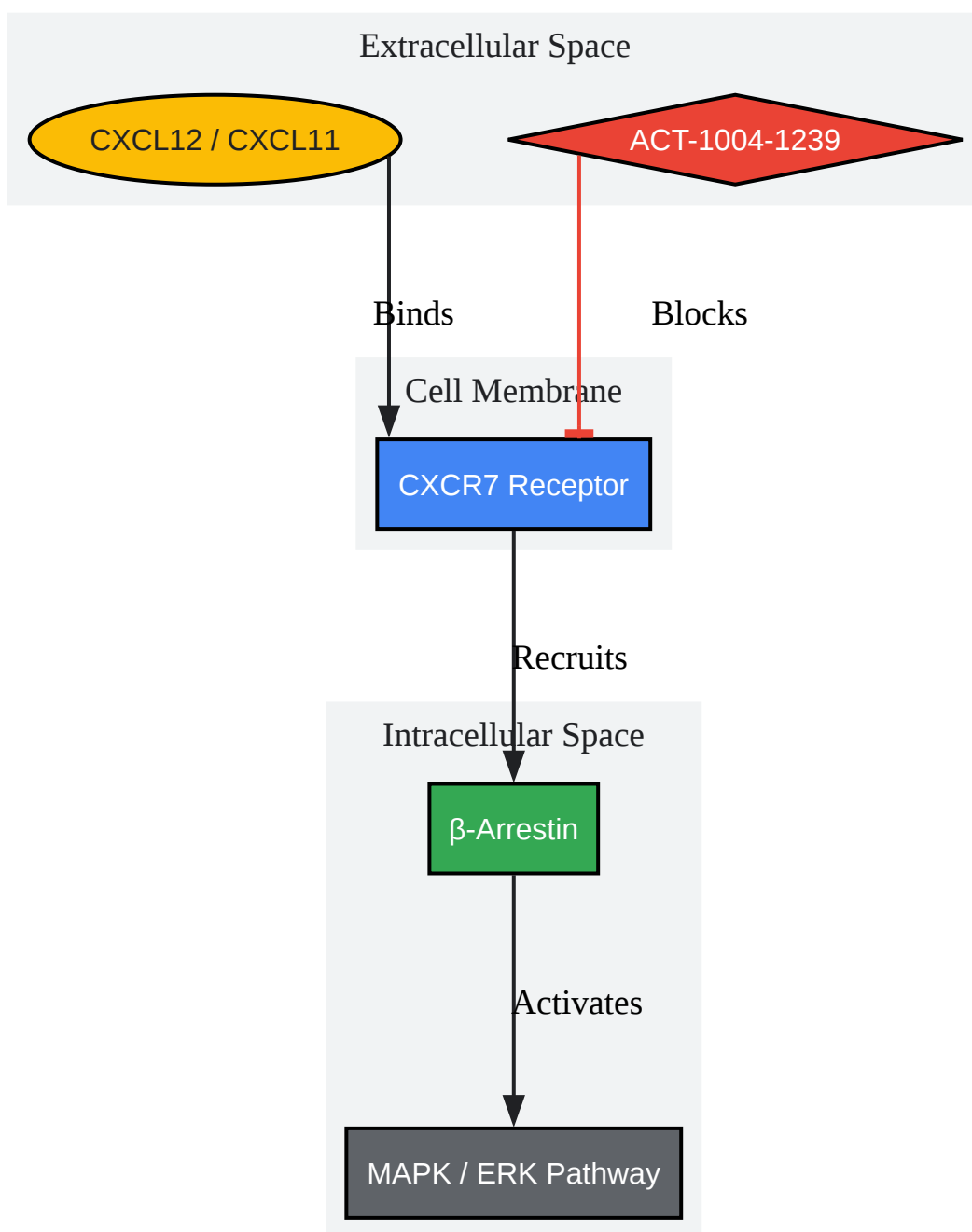
- Animal Model: Use naive male DBA/1 mice or other appropriate strains.[6]
- Acclimatization: Allow animals to acclimatize to the facility for a minimum of 7 days before the experiment.
- Grouping: Randomly assign animals to vehicle and treatment groups.
- Drug Preparation: Prepare **ACT-1004-1239** in a suitable vehicle for oral administration.
- Administration: Administer **ACT-1004-1239** or vehicle via oral gavage at the desired doses (e.g., 1, 10, 100 mg/kg).
- Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 24 hours after the last dose).
- Plasma Preparation: Process blood samples to obtain plasma.
- CXCL12 Measurement: Quantify CXCL12 levels in plasma using a validated immunoassay (e.g., ELISA).

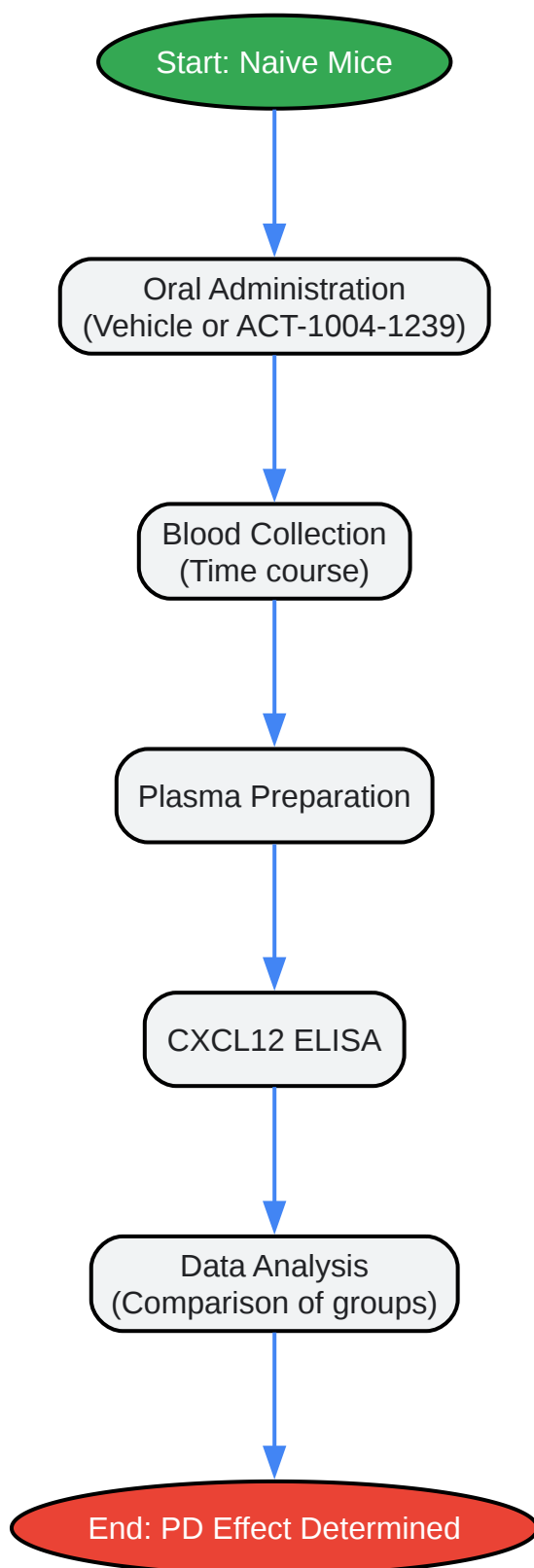
- Data Analysis: Compare the plasma CXCL12 concentrations between the vehicle and **ACT-1004-1239** treated groups.

Visualizations

Signaling Pathway of CXCR7 Antagonism by **ACT-1004-1239**

The following diagram illustrates the proposed signaling pathway of CXCR7 and the mechanism of its inhibition by **ACT-1004-1239**. CXCR7, upon binding its ligands CXCL11 or CXCL12, recruits β -arrestin, which can lead to the activation of the MAPK/ERK signaling pathway. **ACT-1004-1239** blocks the initial ligand binding, thereby inhibiting this downstream signaling.





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